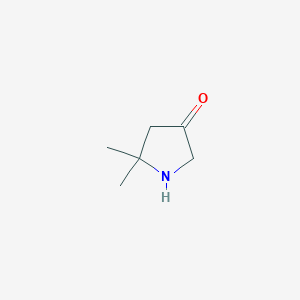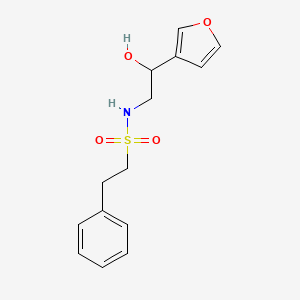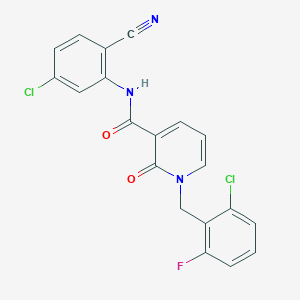
5,5-Dimethylpyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylpyrrolidin-3-one is an organic compound with the molecular formula C6H11NO . It is also known by its IUPAC name 5,5-dimethylpyrrolidin-3-ol .
Molecular Structure Analysis
The molecular weight of 5,5-Dimethylpyrrolidin-3-one is 113.15764 . The InChI code for this compound is 1S/C6H11NO/c1-6(2)3-5(8)4-7-6/h5,7-8H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
5,5-Dimethylpyrrolidin-3-one has a molecular weight of 113.15764 . The compound is a powder at room temperature . The melting point of its hydrochloride form is between 129-131 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Photochemistry
5,5-Dimethylpyrrolidin-3-one, also known as 5,5-dimethyl-1H-pyrrol-2(5H)-one, has been explored in the field of synthesis and photochemistry. It is prepared from 5,5-dimethylpyrrolidine-2,4-dione and converted into N-substituted derivatives. These derivatives demonstrate varying photochemical reactivities, such as [2 + 2] photocycloaddition and photoreduction, influenced by substituents on the N-atom. This highlights its potential in photochemical applications and in the study of aza-enones (Ihlefeld & Margaretha, 1992).
Pyrroline Series Studies
In studies of the pyrroline series, the pyrolysis of derivatives of 5,5-Dimethylpyrrolidin-3-one yields various compounds. The cyclo-additions explored in these studies help understand the structural dynamics of related compounds, useful in organic chemistry and material science (Bonnett, Ho, & Raleigh, 1965).
Asymmetric Synthesis
Asymmetric synthesis of related compounds, such as Trans-2,5-dimethylpyrrolidine, utilizes derivatives of 5,5-Dimethylpyrrolidin-3-one. This is crucial in the pharmaceutical industry for creating enantiomerically pure compounds, which have significant implications in drug development and synthesis (Zwaagstra, Meetsma, & Feringa, 1993).
Experimental and Theoretical Properties
The compound has been examined for its experimental and theoretical properties, such as spectroscopic and molecular docking studies. These insights are crucial in understanding the molecular interactions and potential applications in drug development and chemical engineering (Fatima et al., 2021).
NMR Studies
Nuclear Magnetic Resonance (NMR) studies involving derivatives of 5,5-Dimethylpyrrolidin-3-one help in understanding the molecular structure of new compounds. This is vital in the field of analytical chemistry for identifying and characterizing new substances (Yan-fang, 2008).
Herbicidal Applications
Its derivatives have been analyzed for their herbicidal properties, demonstrating the compound's potential in agricultural chemistry. Understanding the molecular properties of such derivatives can lead to the development of more effective and environmentally friendly herbicides (Andrea et al., 1990).
Antimicrobial and Antifungal Properties
Some derivatives exhibit significant antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications in combating infectious diseases (Bhosale et al., 2018).
DNA Binding Properties
Studies have also focused on the effects of its derivatives on the photophysical and DNA binding properties, which are crucial in understanding drug-DNA interactions for therapeutic applications (Banerjee et al., 2013).
Zukünftige Richtungen
While specific future directions for 5,5-Dimethylpyrrolidin-3-one are not mentioned in the search results, it’s worth noting that similar compounds are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . This suggests that 5,5-Dimethylpyrrolidin-3-one could also have potential applications in these areas.
Eigenschaften
IUPAC Name |
5,5-dimethylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-5(8)4-7-6/h7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSXVWHVLDJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)
![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)


![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)



![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)